molecular formula C21H25N3O4S B2572445 N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide CAS No. 899992-47-3

N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide

Cat. No.: B2572445
CAS No.: 899992-47-3
M. Wt: 415.51
InChI Key: GQYKILCVZANYSL-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a benzoyl group, and a dimethylsulfamoyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 4-(dimethylsulfamoyl)benzoyl chloride from 4-(dimethylsulfamoyl)benzoic acid using thionyl chloride as a reagent.

    Coupling with Piperidine: The benzoyl chloride intermediate is then reacted with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-sulfamoyl-benzamide: Shares a similar benzamide structure but differs in the presence of a benzyl group instead of a piperidine ring.

    4-Dimethylsulfamoyl-benzoyl chloride: A precursor in the synthesis of N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-22(2)29(27,28)19-13-11-17(12-14-19)20(25)24(18-9-5-3-6-10-18)21(26)23-15-7-4-8-16-23/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYKILCVZANYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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